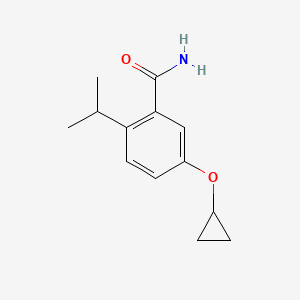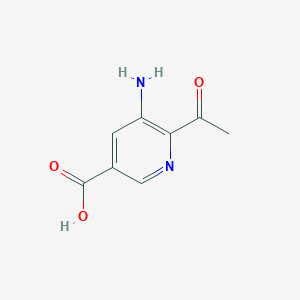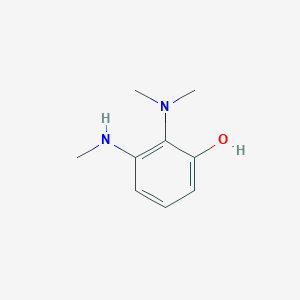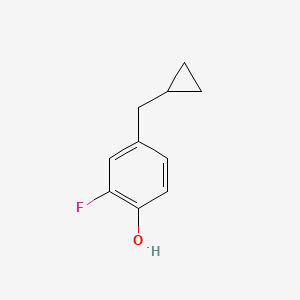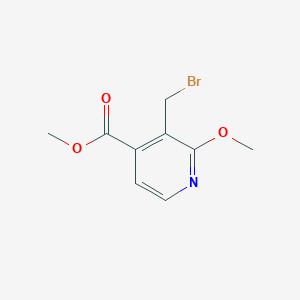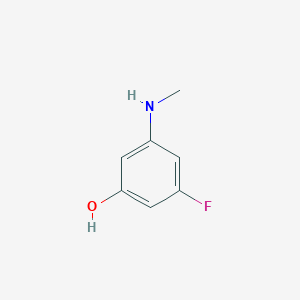
3-Fluoro-5-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(methylamino)phenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methylamino)phenol can be achieved through several methods. One common approach involves the nitration of 3-fluorophenol followed by reduction and methylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group. Finally, the amino group is methylated to form the methylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or further reduce other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or other reduced derivatives.
Scientific Research Applications
3-Fluoro-5-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylamino group can modulate its biological activity. These interactions can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-[(methylamino)methyl]phenol: This compound has a similar structure but with the fluorine and methylamino groups at different positions.
3-Fluorophenol: Lacks the methylamino group, making it less versatile in certain chemical reactions.
3-(methylamino)phenol: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
Uniqueness
3-Fluoro-5-(methylamino)phenol is unique due to the presence of both the fluorine and methylamino groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methylamino group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-fluoro-5-(methylamino)phenol |
InChI |
InChI=1S/C7H8FNO/c1-9-6-2-5(8)3-7(10)4-6/h2-4,9-10H,1H3 |
InChI Key |
OMFZOMQRAJTRHT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


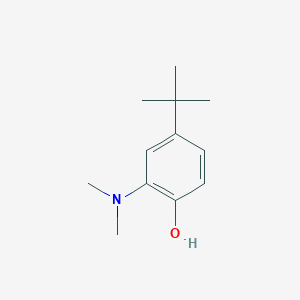

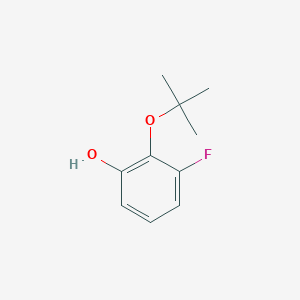
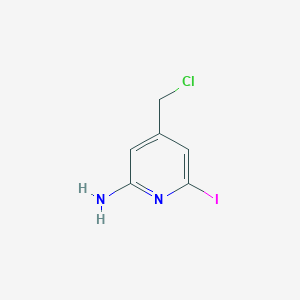
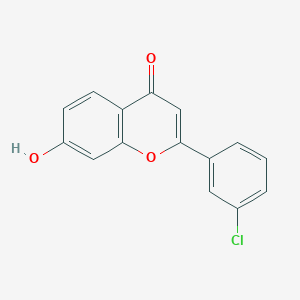
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
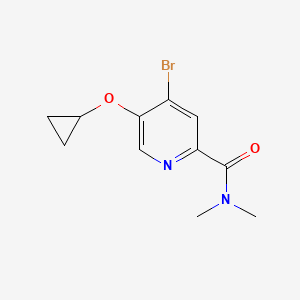

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
